molecular formula C10H11FO3 B2705758 Methyl 2-(3-fluoro-4-methoxyphenyl)acetate CAS No. 588-14-7

Methyl 2-(3-fluoro-4-methoxyphenyl)acetate

Cat. No.: B2705758
CAS No.: 588-14-7
M. Wt: 198.193
InChI Key: DKPMAQFMVLAJQS-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-4-methoxyphenyl)acetate (CAS: 588-14-7) is an organic ester compound characterized by a phenyl ring substituted with fluorine at the 3-position and a methoxy group at the 4-position, linked to an acetic acid methyl ester moiety. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules such as enzyme inhibitors and receptor antagonists .

Properties

IUPAC Name

methyl 2-(3-fluoro-4-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPMAQFMVLAJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-fluoro-4-methoxyphenyl)acetate can be synthesized through several methods. One common route involves the esterification of 3-fluoro-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-fluoro-4-methoxyphenyl)acetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-fluoro-4-methoxyphenylacetic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Fluorine and Methoxy Groups

  • The methoxy group at the 4-position contributes steric bulk and moderate electron-donating effects, influencing solubility and metabolic stability .
  • Comparison with Difluoro Analog: Methyl 2-(2,6-difluoro-4-methoxyphenyl)acetate (CAS 1268822-64-5) exhibits higher molecular symmetry due to dual fluorine substituents, which may elevate melting points and lipophilicity compared to the mono-fluoro target compound .

Ester Group Variations

  • Ethyl vs. Methyl Esters : Ethyl 2-(3-fluoro-4-methoxyphenyl)acetate (CAS 259543-77-6) has a marginally higher molecular weight (212.19 vs. 198.19 g/mol) and increased hydrophobicity due to the longer alkyl chain, which could affect pharmacokinetic profiles .

Substituent Replacement

  • Methyl vs. Methoxy : Replacing the methoxy group with a methyl group (CAS 787585-29-9) reduces polarity and molecular weight (182.19 g/mol), likely decreasing water solubility but improving membrane permeability .
  • Hydroxyl vs. Fluorine: 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (CAS 306-08-1) introduces a phenolic -OH group, increasing acidity (pKa ~4.5) and hydrogen-bonding capacity, which enhances aqueous solubility but may reduce blood-brain barrier penetration .

Biological Activity

Methyl 2-(3-fluoro-4-methoxyphenyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a methoxy group and a fluorine atom on the phenyl ring. The molecular formula is C10H11FO3C_{10}H_{11}FO_3, and its structure can be represented as follows:

Methyl 2 3 fluoro 4 methoxyphenyl acetate\text{Methyl 2 3 fluoro 4 methoxyphenyl acetate}

The biological activity of this compound is influenced by its interaction with various molecular targets. The fluoro group enhances binding affinity to specific enzymes or receptors, while the acetate moiety can undergo hydrolysis, releasing active phenylacetic acid derivatives. This mechanism is crucial for its potential applications in pharmacology.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with fluorinated phenyl groups can inhibit the growth of pathogens such as Mycobacterium tuberculosis and Helicobacter pylori. A high-throughput screening identified several compounds with anti-tubercular activity, suggesting that this compound could possess similar effects due to structural analogies .

Study on Antimicrobial Activity

A study conducted on a library of compounds, including this compound, revealed promising results against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined for various analogs, with some showing potent activity below 20 µM .

CompoundMIC (µM)Activity Level
This compound<20Potent
Analog A<10Highly Potent
Analog B>20Moderate Activity

Structure-Activity Relationship (SAR)

In another study focusing on SAR, modifications to the phenyl ring significantly affected biological activity. The introduction of different substituents led to variations in potency against bacterial strains. This compound's unique structure positions it as a candidate for further optimization .

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